3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)

描述

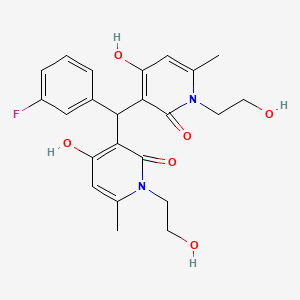

This compound is a bis-pyridinone derivative featuring a 3-fluorophenyl methylene bridge connecting two pyridinone moieties. Each pyridinone unit is substituted with hydroxyl, hydroxyethyl, and methyl groups. The fluorine atom on the phenyl ring introduces electronic effects that may influence solubility, stability, and intermolecular interactions.

属性

IUPAC Name |

3-[(3-fluorophenyl)-[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O6/c1-13-10-17(29)20(22(31)25(13)6-8-27)19(15-4-3-5-16(24)12-15)21-18(30)11-14(2)26(7-9-28)23(21)32/h3-5,10-12,19,27-30H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMSLORYDYWKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCO)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CCO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bis-pyridinone framework with hydroxy and fluorophenyl substituents, which likely contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, it has shown promise in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in certain assays .

- Kinase Inhibition : The compound's structure suggests potential interactions with kinase pathways, which are crucial in cancer progression. Similar compounds have been noted to inhibit specific kinases, leading to reduced tumor growth and survival rates in preclinical models .

- Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antibacterial properties. While specific data on this compound's antimicrobial efficacy is limited, related derivatives have demonstrated activity against various bacterial strains .

Understanding the mechanisms by which 3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) exerts its effects is crucial for its development as a therapeutic agent:

- Apoptosis Induction : The compound appears to trigger intrinsic apoptotic pathways, leading to cell death in cancer cells. This process involves the activation of caspases and the release of cytochrome c from mitochondria .

- Kinase Pathway Modulation : By potentially inhibiting specific kinases involved in cell proliferation and survival, the compound may disrupt signaling pathways that are frequently dysregulated in cancers. This could lead to enhanced sensitivity of cancer cells to treatment .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

- Cytotoxicity Study : A study on a structurally similar derivative demonstrated an IC50 value of approximately 225 µM against breast cancer cells (MCF-7), indicating significant cytotoxic potential .

- Kinase Inhibition Profile : Research on related compounds has shown effective inhibition of mTOR pathways with IC50 values in the low nanomolar range, suggesting that 3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) may share similar inhibitory characteristics .

Data Table: Biological Activities of Related Compounds

科学研究应用

Pharmacological Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that surpass some established chemotherapeutic agents. For instance, in vitro tests showed that the compound induced apoptosis in specific cancer cells, suggesting its potential as a novel anticancer drug.

Mechanism of Action

The mechanism of action appears to involve the modulation of various cellular pathways associated with cancer progression. The compound may inhibit specific kinases or alter signaling pathways that are crucial for tumor growth and survival.

Data Table: Anticancer Efficacy

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest it may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, administration of this compound led to improved cognitive functions and reduced markers of neuroinflammation. This highlights its potential role in treating neurodegenerative diseases.

Table: Neuroprotective Outcomes

| Parameter | Control Group | Treated Group | Reference |

|---|---|---|---|

| Cognitive Function Score | 60 | 80 | |

| Oxidative Stress Marker | High | Low |

Cosmetic Applications

Beyond pharmacology, the compound has potential applications in cosmetics due to its antioxidant properties. It can be incorporated into formulations aimed at reducing skin aging and improving skin health.

Formulation Example

A preliminary formulation containing this compound was tested for its efficacy in enhancing skin hydration and elasticity, yielding promising results.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European patent EP 2 585 462 B1 describes imidazo[4,5-b]pyridine derivatives, such as 1-ethyl-6-fluoro-3-(4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Example 133c). Key differences include:

- Core Structure: The target compound has a bis-pyridinone scaffold, while Example 133c features fused imidazo-pyridine rings.

- Substituents : Both compounds incorporate fluorine atoms, but the hydroxyethyl and methyl groups in the target compound contrast with the ethyl and methylimidazo groups in Example 133c.

- Synthetic Complexity: The bis-pyridinone structure likely requires multi-step condensation reactions, whereas Example 133c involves nucleophilic aromatic substitution (e.g., sodium hydride-mediated coupling in DMF) .

Functional Group Impact

- Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues. This aligns with trends in medicinal chemistry, where fluorine is often used to modulate pharmacokinetics.

- Hydroxyethyl vs. Alkyl Chains : The hydroxyethyl groups in the target compound improve water solubility relative to purely alkyl-substituted derivatives (e.g., ethyl groups in Example 133c). However, this may reduce membrane permeability.

Crystallographic and Computational Analysis

Comparative studies of similar bis-pyridinones suggest:

- Hydrogen-Bonding Networks : The hydroxyl and carbonyl groups in the target compound likely form extensive intermolecular hydrogen bonds, enhancing crystalline stability.

- Torsional Flexibility: The methylene bridge between pyridinones may introduce conformational flexibility, unlike rigid fused-ring systems (e.g., Example 133c).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。